1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-16(20)13-8-4-5-9-14(13)18/h1-9,11H,10H2 |
InChI Key |
RLIHSTCNMJXCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Temperature : 60–120°C
-
Catalysts : KI (0.1 mmol per 1 mmol substrate)
-
Base : K₂CO₃ (1.5 equivalents)
A novel copper-mediated strategy enables the direct introduction of alkyl groups onto the quinazolinone nitrogen. Starting with alkyl 2-isocyanobenzoates, copper(II) acetate catalyzes coupling with phenacylamine derivatives in dichloromethane (DCM) at room temperature. For instance, reacting 2-isocyanobenzoate with 2-aminoacetophenone in the presence of Cu(OAc)₂·H₂O (5 mol%) and triethylamine (Et₃N) produces 1-(2-oxo-2-phenylethyl)quinazolin-4(1H)-one in 77% yield after column chromatography. This method excels in regioselectivity and avoids harsh conditions, though it demands anhydrous conditions.
Advantages:
-
Short reaction time : 20–25 minutes
-
High functional group tolerance : Compatible with aryl and alkyl amines
Friedel-Crafts Acylation and Camps Cyclization
Friedel-Crafts acylation constructs the quinazolinone core prior to phenacyl group installation. For example, N-(ketoaryl)amides undergo cyclization in the presence of Lewis acids like SnCl₄, forming the bicyclic structure. Demethylation with BBr₃ then yields the free hydroxyl variant, which is alkylated using phenacyl bromide under basic conditions (K₂CO₃, acetone). While this route involves multiple steps, it provides precise control over substitution patterns.
Critical Steps:
-
Friedel-Crafts acylation : SnCl₄ (1 equivalent), acetyl chloride, 0°C to room temperature.
-
Alkylation : Phenacyl bromide (1.2 equivalents), K₂CO₃, acetone, 60°C.
Nucleophilic Alkylation of 3-Aminoquinazolinones
3-Aminoquinazolin-4(1H)-one intermediates, synthesized from benzoxazin-4-one and hydrazine hydrate, react with chloroacetophenone in alcoholic solvents. Refluxing 3-aminoquinazolinone with 2-bromoacetophenone in ethanol for 4–5 hours introduces the 2-oxo-2-phenylethyl moiety via nucleophilic substitution. This method, though straightforward, suffers from moderate yields (40–50%) due to competing side reactions.
Optimization Strategies:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1.1. Direct Alkylation of Quinazolin-4(3H)-one
The compound is typically synthesized via N-alkylation of quinazolin-4(3H)-one with phenacyl bromide or chloroacetophenone derivatives under basic conditions (Scheme 1). For example:
-
Reagents : Quinazolin-4(3H)-one, phenacyl bromide, NaH/DMF.
Mechanism : Deprotonation of the NH group in quinazolin-4(3H)-one by NaH, followed by nucleophilic substitution with phenacyl bromide.
2.1. Electrophilic Substitution
The C2 and C6 positions of the quinazolinone ring are susceptible to electrophilic substitution due to electron withdrawal by the carbonyl group:
-
Chlorination : Treatment with POCl₃ in the presence of triethylamine yields 4-chloroquinazoline derivatives .
-
Amination : Refluxing with ammonium acetate/pyridine introduces amino groups at C4 .
2.2. Cyclization Reactions
The phenacyl side chain participates in intramolecular cyclization:
-
With NH groups : Heating in THF forms tricyclic quinolino[2,1-b]quinazolin-5,12-dione derivatives via keto-enol tautomerism .
-
With thiols : Reaction with mercaptoacetic acid yields thiazolo[3,2-a]quinazolinone systems .
3.1. Aldol Condensation
The ketone group undergoes condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in glacial acetic acid/sodium acetate to form chalcone derivatives .
Example :
3.2. Reduction
The α-keto group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this has not been explicitly reported for this compound .
Spectroscopic Data
Key characterization data for 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one and derivatives:
| Property | Value | Source |
|---|---|---|
| 1H-NMR (DMSO-d6) | δ 4.33 (s, 2H, CH₂), 7.73 (s, 1H, NH) | |
| IR (KBr) | 1693 cm⁻¹ (C=O), 1574 cm⁻¹ (C=N) | |
| Molecular Formula | C₁₆H₁₂N₂O₂ | |
| Exact Mass | 264.0900 |
Stability and Handling
Scientific Research Applications
Anticancer Activity
Quinazolinones, including 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Cell Line Sensitivity : Studies have shown effectiveness against different tumor types, including leukemia and solid tumors. For instance, novel quinazoline derivatives exhibited significant cytotoxicity against L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia) cell lines .
- Mechanistic Insights : The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival. Some derivatives target the Aurora kinase pathway, which is crucial for mitosis .
Antimicrobial Properties
The antimicrobial potential of quinazolinones has also been a focus of research:
- Antibacterial and Antifungal Activities : Various studies have demonstrated that derivatives of quinazolinones possess significant antibacterial and antifungal properties. For example, compounds synthesized from this compound were tested against pathogenic bacteria and fungi, showing superior antibacterial effects compared to antifungal activities .
Inhibition of Enzymatic Activity
Quinazolinones are known to inhibit crucial enzymes that play roles in various diseases:
- Dihydrofolate Reductase Inhibition : Certain derivatives have been identified as inhibitors of dihydrofolate reductase, an enzyme involved in folate metabolism. This inhibition can lead to 'thymineless cell death', making these compounds potential candidates for cancer therapy .
Neuropharmacological Effects
Some studies have explored the central nervous system effects of quinazolinones:
- CNS Depressant Activities : Research has indicated that specific quinazolinone derivatives exhibit CNS depressant activities. These findings suggest potential applications in treating anxiety or sleep disorders .
Antioxidant Properties
The antioxidant capacity of quinazolinones is another area of interest:
- Structure-Antioxidant Activity Relationship : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones revealed that certain structural modifications enhance their antioxidant activity. Compounds with hydroxyl groups at specific positions on the phenyl ring showed improved efficacy .
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism by which 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs
Quinazolin-4(1H)-one derivatives vary primarily in substituents at the N1, C2, and C3 positions. Below are key structural analogs and their distinguishing features:
Key Observations :
Efficiency Metrics :
- The target compound’s synthesis (48% yield via alkylation ) contrasts with higher yields (79–90%) for simpler derivatives like 2-((4-methylbenzyl)amino)quinazolin-4(1H)-one .
Physical and Chemical Properties
Notes:
- The phenylethyl ketone side chain in the target compound likely reduces aqueous solubility compared to nitro- or amino-substituted analogs .
- Melting points for related compounds range widely: 143–193°C for 2-aminophenyl derivatives .
Pharmacological Activities
- Anticonvulsant Potential: Structural analogs like 2-(chloromethyl)-1-(4-methoxyphenyl)quinazolin-4(1H)-one show sodium channel modulation, suggesting the target’s side chain may influence CNS activity .
- Anticancer Applications: Quinazolinones such as DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) inhibit valosin-containing protein (VCP), a cancer target; the target’s phenylethyl group could mimic benzyl substituents in known inhibitors .
Biological Activity
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are recognized for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and analgesic activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of substituted anthranilic acids with appropriate carbonyl compounds. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the compound's structure can be elucidated by identifying characteristic peaks in the IR spectrum corresponding to functional groups present in the molecule .
Anti-inflammatory Activity
Quinazolinone derivatives, including this compound, have shown significant anti-inflammatory effects. In various studies, these compounds were evaluated against standard anti-inflammatory drugs like indomethacin. The results indicated that certain derivatives exhibited superior activity compared to indomethacin in reducing inflammation in animal models .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been extensively documented. Studies have reported that this compound exhibits potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The compound's mechanism often involves inhibition of bacterial growth through interference with essential bacterial enzymes .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of quinazolinone derivatives. Specifically, this compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound's ability to inhibit specific targets such as the epidermal growth factor receptor (EGFR) has been a focal point in research aimed at developing new cancer therapies .
Study 1: Anti-inflammatory Effects
A study conducted by researchers evaluated the anti-inflammatory effects of various quinazolinone derivatives, including this compound, using carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with saline solutions .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. Which software suites are recommended for crystallographic data refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
